molecular formula C16H9FN2O3S2 B2768253 (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 303056-45-3

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2768253
CAS No.: 303056-45-3
M. Wt: 360.38
InChI Key: KXEDJGMXPBZMCE-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzylidene moiety, and a thioxothiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thioxothiazolidinone core can be oxidized to form a sulfone derivative using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium on carbon.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-bromophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-methylphenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O3S2/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)23)9-10-3-1-2-4-13(10)19(21)22/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEDJGMXPBZMCE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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